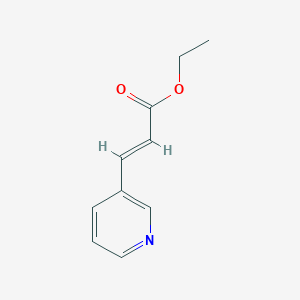

Ethyl 3-(3-pyridyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQSBWGIODYPE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905036 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28447-17-8 | |

| Record name | Ethyl-3-pyridine acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(3-pyridyl)acrylate CAS number

An In-Depth Technical Guide to Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) for Advanced Research Applications

Introduction

This compound, identified by the CAS Number 59607-99-7, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[][2] Structurally, it incorporates a pyridine ring, a common motif in numerous biologically active molecules, and an ethyl acrylate functional group, a versatile Michael acceptor and polymerizable unit.[3] This unique combination makes it a valuable building block for synthesizing more complex molecules and novel pharmaceutical intermediates.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

This compound is typically a colorless oil at room temperature.[][5] Its identity and purity are confirmed through a combination of physical and spectroscopic data. The IUPAC name for this compound is ethyl (E)-3-pyridin-3-ylprop-2-enoate, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59607-99-7 | [][2][5][6] |

| Molecular Formula | C₁₀H₁₁NO₂ | [][2][6] |

| Molecular Weight | 177.20 g/mol | [][2][6] |

| IUPAC Name | ethyl (E)-3-pyridin-3-ylprop-2-enoate | [] |

| Synonyms | 3-Pyridin-3-ylacrylic Acid Ethyl Ester | [][5] |

| Appearance | Colourless Oil | [][5] |

| Boiling Point | 90-92°C at 1 mm Hg | [7] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.06 ± 0.11 (Predicted) | [7] |

| Storage | 2-8°C, Refrigerator | [5][7] |

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant (~16 Hz) confirming the E-alkene configuration, and distinct signals for the four protons on the pyridine ring.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester group around 166 ppm, carbons of the double bond, and the carbons of the pyridine ring, in addition to the two signals from the ethyl group.[8]

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹, C=C stretching of the alkene and aromatic ring, and C-H stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 177.20.

Part 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. The Wittig and Heck reactions represent two of the most effective and widely used modern synthetic strategies.

Method A: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] For this compound, this involves the reaction of 3-pyridinecarboxaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. The use of a stabilized ylide strongly favors the formation of the (E)-alkene, which is the desired isomer.[10][11]

Causality and Rationale: This method is highly reliable for stereoselectively producing the E-isomer. The reaction is driven by the formation of the extremely stable triphenylphosphine oxide byproduct, making the process thermodynamically favorable.[12] It is a versatile reaction with a broad tolerance for various functional groups.

Caption: Workflow for the Wittig Synthesis of this compound.

Experimental Protocol: Wittig Synthesis

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add (carbethoxymethylene)triphenylphosphorane. If preparing in situ, react ethyl bromoacetate with triphenylphosphine to form the phosphonium salt, then treat with a suitable base like sodium hydride in anhydrous THF.

-

Reaction: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred ylide solution at 0°C.[13][14]

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[12]

-

Workup: Once the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Method B: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15][16] To synthesize this compound, a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) is coupled with ethyl acrylate in the presence of a palladium catalyst and a base.[17]

Causality and Rationale: The Heck reaction is a highly efficient and atom-economical process. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions.[16] This method is particularly valuable in modern synthetic chemistry due to its functional group tolerance and reliability.[15]

Caption: The Catalytic Cycle of the Heck Reaction for Synthesis.

Experimental Protocol: Heck Reaction

-

Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Reagents: Add ethyl acrylate (1.2-1.5 eq), a suitable base (e.g., triethylamine or K₂CO₃, 2.0 eq), and a solvent such as DMF or acetonitrile.[18]

-

Reaction: Purge the flask with an inert gas. Heat the mixture to 80-120°C and stir for 8-24 hours.

-

Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove the catalyst and inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via silica gel column chromatography.

Part 3: Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a scaffold of high interest for creating libraries of compounds for biological screening.[3]

-

Medicinal Chemistry: The pyridine ring is a well-known pharmacophore present in numerous approved drugs. The acrylate moiety can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in target proteins. This makes it a valuable starting point for designing targeted covalent inhibitors. Furthermore, derivatives such as Ethyl 3-(2-amino-3-pyridyl)acrylate and Ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate serve as intermediates for more complex, biologically active heterocyclic systems.[19][20][21] Research has shown that related structures exhibit potential antimicrobial and anticancer properties.[20]

-

Materials Science: As an acrylic ester, this compound can undergo polymerization.[4] Copolymers incorporating the pyridyl moiety can have unique properties, such as altered hydrophilicity, metal-coordinating capabilities, or pH-responsiveness, making them suitable for applications in smart materials, coatings, and drug delivery systems.[]

Part 4: Handling, Storage, and Safety Protocols

Due to its chemical nature as an acrylate and a pyridine derivative, proper handling of this compound is essential. Acrylates are known skin and respiratory irritants and can act as sensitizers.[22][23]

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|

| GHS07 | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation | [6] |

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[23]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Take precautionary measures against static discharge, as related acrylates can be flammable.[22]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[22]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[23]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[22] In all cases of exposure, seek medical attention.

-

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Recommended storage temperature is between 2-8°C.[5]

-

Incompatibilities: Keep away from heat, sources of ignition, strong oxidizing agents, strong bases, and radical initiators, which could induce uncontrolled polymerization.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via robust methods like the Wittig and Heck reactions, combined with the strategic placement of its reactive pyridine and acrylate functionalities, makes it an important tool for researchers. Its demonstrated utility as a building block in the synthesis of complex molecules ensures its continued relevance in the development of new pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

- 2. scbt.com [scbt.com]

- 3. Buy (E)-ethyl 3-(pyridin-2-yl)acrylate | 70526-11-3 [smolecule.com]

- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 28447-17-8 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 14. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CAS 227963-57-7: Ethyl 3-(2-amino-5-bromo-3-pyridyl)acryla… [cymitquimica.com]

- 20. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]

- 21. scbt.com [scbt.com]

- 22. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]

- 23. Mobile [my.chemius.net]

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-pyridyl)acrylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-(3-pyridyl)acrylate, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes theoretical principles, qualitative data, and quantitative estimations based on structurally analogous compounds. Furthermore, detailed, step-by-step experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications. This guide is structured to offer a deep understanding of the molecular factors governing the solubility of this compound, enabling informed solvent selection for synthesis, purification, formulation, and other critical processes.

Introduction to this compound

This compound is a heterocyclic organic compound that incorporates both a pyridine ring and an acrylate functional group. This unique combination of a basic aromatic heterocycle and an α,β-unsaturated ester gives the molecule a distinct polarity and reactivity profile, which in turn dictates its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its effective use in chemical synthesis, purification processes like crystallization, and the formulation of pharmaceuticals where it may act as a key intermediate or building block.[1]

The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[2][3] The ethyl acrylate portion, an ester of acrylic acid, introduces a less polar, more lipophilic character. The interplay between these two structural features determines the compound's affinity for solvents of varying polarities.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is governed by a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Structural Analogs as a Predictive Tool

In the absence of direct quantitative data, examining the solubility of structurally similar compounds can provide valuable insights. Nicotinic acid (3-pyridinecarboxylic acid) is an excellent structural analog, differing from this compound only by the presence of a carboxylic acid group instead of an ethyl ester. The esterification of the carboxylic acid to an ethyl ester generally increases lipophilicity and reduces the capacity for strong hydrogen bonding as a donor, which will influence its solubility profile. Specifically, one would predict enhanced solubility in less polar organic solvents and potentially reduced solubility in highly polar, protic solvents compared to nicotinic acid.

Qualitative and Estimated Quantitative Solubility of this compound

Based on available data and theoretical considerations, the following provides a qualitative and estimated quantitative solubility profile for this compound.

Known Qualitative Solubility

Limited data indicates that this compound is soluble in:

Estimated Solubility in Common Organic Solvents

The following table provides estimated solubility categories for this compound in a range of common organic solvents. These estimations are derived from the known solubility of acrylates and pyridine derivatives, and by adjusting the quantitative data available for nicotinic acid to account for the increased lipophilicity of the ethyl ester.[2][8]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane | Very Soluble | Confirmed qualitative data and suitable polarity.[1] |

| Esters | Ethyl Acetate | Very Soluble | Confirmed qualitative data and "like dissolves like" principle.[1] |

| Alcohols | Methanol | Soluble | Polar protic nature, capable of hydrogen bonding with the pyridine nitrogen. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity. | |

| Ketones | Acetone | Soluble | Aprotic polar solvent, effective at solvating the polar pyridine ring. |

| Ethers | Tetrahydrofuran (THF) | Soluble | Moderately polar aprotic solvent. |

| Diethyl Ether | Moderately Soluble | Lower polarity than THF. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Non-polar nature, but can engage in π-π stacking with the pyridine ring. |

| Aliphatic Hydrocarbons | Hexane | Insoluble | Very low polarity, unable to overcome the solute-solute interactions of the polar pyridine moiety. |

| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent, excellent for solvating polar and heterocyclic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, known for its broad-ranging solvency. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The following are standard methodologies that can be employed.

General Workflow for Solubility Determination

The fundamental process for determining the solubility of a solid in a liquid involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[9][10][11]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

-

Isolation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the boiling point of the solute and the solvent.

-

Once the solvent is fully removed, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV/Vis range and does not overlap with the solvent's absorbance.[12][13]

Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[14][15]

Protocol:

-

Method Development:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can effectively separate and quantify this compound.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution and a series of standard solutions of known concentrations, similar to the UV/Vis method.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and obtain a clear, filtered supernatant as previously described.

-

Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution, accounting for the dilution.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, the extent of this effect varies with the solvent.[16]

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A good match between the polarity of the solvent and this compound will lead to higher solubility.[4]

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.

Conclusion

While specific, comprehensive quantitative solubility data for this compound is not widely published, a strong understanding of its solubility behavior can be achieved through theoretical principles and comparison with structural analogs like nicotinic acid. This guide provides a framework for predicting its solubility in a range of common organic solvents and offers detailed, validated experimental protocols for researchers to determine precise solubility values tailored to their specific needs. The provided methodologies—gravimetric, UV/Vis spectrophotometry, and HPLC—are robust and widely applicable in research and industrial settings. By combining the theoretical insights and practical methodologies presented here, researchers, scientists, and drug development professionals can effectively manage and utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. refp.cohlife.org [refp.cohlife.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. refp.cohlife.org [refp.cohlife.org]

- 14. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. scbt.com [scbt.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(3-pyridyl)acrylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of Ethyl 3-(3-pyridyl)acrylate, a compound of interest in synthetic and medicinal chemistry. We will deconstruct the spectrum proton by proton, explaining the underlying principles of chemical shift, spin-spin coupling, and integration. This document is designed not merely as a data sheet but as a technical manual, elucidating the causal relationships between molecular structure and spectral appearance. It includes a detailed experimental protocol for data acquisition and visual aids to facilitate understanding, grounded in authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a heteroaromatic compound featuring an ethyl ester functional group and a conjugated system that extends from the pyridine ring through a propenoate linker. This molecular architecture is a common motif in pharmacologically active molecules and functional materials. Accurate structural elucidation is the bedrock of any research and development endeavor, and ¹H NMR spectroscopy is the primary tool for this purpose.[1] Understanding its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its chemical behavior.

The molecule's structure presents several distinct proton environments, each with a characteristic spectral signature: the ethyl group of the ester, the vinylic protons of the acrylate backbone, and the aromatic protons of the 3-substituted pyridine ring. The electronic interplay between the electron-withdrawing carbonyl group and the heteroaromatic pyridine ring across the conjugated double bond creates a unique electronic environment that is clearly reflected in the spectrum.

Figure 1: Key structural fragments of this compound.

Theoretical Spectral Analysis

The ¹H NMR spectrum provides four key pieces of information: the number of signals, their position (chemical shift), their intensity (integration), and their splitting pattern (multiplicity).[2] Based on the structure of this compound, we can predict the characteristics of each signal. The analysis assumes the thermodynamically more stable (E)-isomer (trans configuration) for the acrylate double bond.

The Ethyl Group Protons (-OCH₂CH₃)

The ethyl group presents a classic spin system that is readily identifiable.[3]

-

-O-CH₂- (Methylene Protons): These two protons are adjacent to an electron-withdrawing oxygen atom, which deshields them, causing their signal to appear downfield. They are coupled to the three neighboring methyl protons. Following the n+1 rule, their signal will be split into a quartet (3+1=4 peaks). The typical chemical shift for such protons is in the range of δ 4.1-4.3 ppm.[4]

-

-CH₃ (Methyl Protons): These three protons are further from the oxygen and are therefore more shielded. They are coupled to the two adjacent methylene protons, resulting in a signal that is split into a triplet (2+1=3 peaks). This signal is expected to appear upfield, typically around δ 1.2-1.4 ppm.[4]

-

Coupling Constant (³J): The coupling between the methylene and methyl protons is a three-bond coupling (³J). For a freely rotating ethyl group, this value is consistently around 7 Hz.[5] The quartet and the triplet will exhibit the same coupling constant.[6]

The Vinylic Protons (-CH=CH-)

The two protons on the carbon-carbon double bond are in different electronic environments and are coupled to each other.

-

Hα (Proton α to C=O): This proton is deshielded by the anisotropic effect of the carbonyl group and its electron-withdrawing inductive effect. It is coupled to Hβ, resulting in a doublet. Its chemical shift is anticipated to be around δ 6.5-6.7 ppm.

-

Hβ (Proton β to C=O): This proton is influenced by both the adjacent pyridine ring and the conjugated carbonyl group, leading to significant deshielding. It is coupled to Hα, also appearing as a doublet. This signal is expected further downfield than Hα, likely in the δ 7.6-7.8 ppm range.

-

Coupling Constant (³J): The magnitude of the coupling constant between vinylic protons is highly dependent on their stereochemistry.[7] For a trans configuration, as expected here, a large coupling constant of 11-18 Hz is characteristic.[8][9] This large value is a definitive indicator of the (E)-isomer. For comparison, a cis configuration would show a smaller J-value, typically 6-15 Hz.[9]

The Pyridine Ring Protons

The 3-substituted pyridine ring has four distinct aromatic protons. Their chemical shifts are influenced by the nitrogen atom's electron-withdrawing nature and the acrylate substituent. The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded.[10]

-

H-2: This proton is ortho to the nitrogen and ortho to the substituent. It is expected to be the most deshielded proton on the ring, appearing as a narrow doublet or singlet-like signal far downfield, likely above δ 8.7 ppm.

-

H-6: This proton is also ortho to the nitrogen but is meta to the substituent. It will be strongly deshielded and is expected to appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~5 Hz) and H-4 (para coupling, ~2 Hz), likely around δ 8.6 ppm.

-

H-4: This proton is para to the nitrogen and ortho to the substituent. It will be deshielded by the substituent and is expected to be a doublet of triplets or a complex multiplet, likely in the δ 7.8-8.0 ppm range.

-

H-5: This proton is meta to both the nitrogen and the substituent, making it the most shielded of the pyridine protons. It is expected to appear as a doublet of doublets, likely around δ 7.4 ppm.[11]

Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below. Note that the exact chemical shifts can be influenced by the choice of solvent.[12][13]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |

| Ethyl -CH₃ | 1.2 – 1.4 | Triplet (t) | ³J ≈ 7 | 3H |

| Ethyl -OCH₂- | 4.1 – 4.3 | Quartet (q) | ³J ≈ 7 | 2H |

| Vinylic Hα | 6.5 – 6.7 | Doublet (d) | ³J ≈ 16 | 1H |

| Vinylic Hβ | 7.6 – 7.8 | Doublet (d) | ³J ≈ 16 | 1H |

| Pyridine H-5 | ~7.4 | dd | J(ortho) ≈ 8, J(meta) ≈ 5 | 1H |

| Pyridine H-4 | 7.8 – 8.0 | dt | J(ortho) ≈ 8, J(meta) ≈ 2 | 1H |

| Pyridine H-6 | ~8.6 | dd | J(ortho) ≈ 5, J(para) ≈ 2 | 1H |

| Pyridine H-2 | >8.7 | d | J(meta) ≈ 2 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines a field-proven methodology.

Materials and Equipment

-

This compound sample

-

High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[14]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03-0.05% v/v Tetramethylsilane, TMS)[14]

-

Pasteur pipette with cotton plug

-

Small vial for dissolution

-

NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Sample Preparation

-

Weigh the Sample: Accurately weigh 5-15 mg of the this compound sample into a clean, dry vial.[15] This amount is typically sufficient for a standard ¹H NMR experiment.

-

Dissolve the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[16] Chloroform-d is a common first choice for many organic compounds.[16] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filter and Transfer: Prepare a Pasteur pipette by placing a small cotton plug at the neck. Use this pipette to transfer the sample solution from the vial into the NMR tube. The cotton plug will filter out any particulate matter, which can degrade spectral quality.[15]

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

Figure 2: Standard workflow for ¹H NMR sample preparation and analysis.

Instrument Setup and Data Acquisition

-

Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock and Tune: The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. The probe should then be tuned to the appropriate frequencies for ¹H and ²H.

-

Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is critical for achieving sharp, symmetrical peaks and high resolution. Most modern spectrometers perform this step automatically.

-

Acquire Data: A standard ¹H acquisition experiment is run. For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline should be corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis (ppm) is calibrated. If TMS was used as an internal standard, its signal is set to δ 0.00 ppm.[14] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., residual CHCl₃ in CDCl₃ at δ 7.26 ppm).

-

Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons it represents.[17] The precise chemical shift of each peak is then determined.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each set of protons—from the simple upfield triplet of the methyl group to the complex, deshielded multiplets of the pyridine ring—provides a unique piece of the structural puzzle. By understanding the fundamental principles of shielding, coupling, and conjugation, a researcher can confidently interpret the spectrum to verify the molecule's identity and purity. The large trans-vinylic coupling constant serves as a definitive marker for the (E)-stereoisomer, while the characteristic shifts of the pyridine protons confirm the 3-substitution pattern. The protocols and analyses presented in this guide provide a robust framework for obtaining and interpreting this critical data, ensuring a high degree of scientific rigor in any research context.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. hnl17_sln.html [ursula.chem.yale.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Information In the 1H NMR, vinylic protons that are | Chegg.com [chegg.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. reddit.com [reddit.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To [chem.rochester.edu]

- 17. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl 3-(3-pyridyl)acrylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(3-pyridyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the lens of ¹³C NMR spectroscopy, offering both theoretical predictions and practical insights into spectral acquisition and interpretation.

Introduction

This compound, with the chemical formula C₁₀H₁₁NO₂, is a compound of interest in various fields of chemical synthesis and pharmaceutical research.[1][2] Its structure combines a pyridine ring, a known pharmacophore, with an ethyl acrylate moiety, an important functional group in polymer and organic chemistry. Understanding the precise atomic connectivity and electronic environment of this molecule is paramount for its application and development. ¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique to probe the carbon skeleton of organic molecules, providing invaluable information about their structure.[3][4]

This guide will provide a detailed breakdown of the expected ¹³C NMR spectrum of this compound, including predicted chemical shifts and their assignments. Furthermore, a standardized protocol for acquiring high-quality ¹³C NMR spectra is presented, ensuring reproducibility and accuracy in experimental setups.

Molecular Structure and Carbon Environments

To fully interpret the ¹³C NMR spectrum, it is essential to first understand the molecular structure of this compound and identify the unique carbon environments.

References

A Senior Application Scientist's Guide to the Infrared (IR) Spectroscopy of Ethyl 3-(3-pyridyl)acrylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 3-(3-pyridyl)acrylate using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and spectral interpretation necessary for the structural characterization of this compound. We explore the causality behind experimental choices and provide a self-validating protocol for acquiring high-quality spectral data. Key vibrational modes are identified and assigned, supported by authoritative references, offering a robust framework for utilizing FT-IR as a critical tool in synthesis confirmation and quality control.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Compound Analysis

This compound is a heterocyclic compound featuring a pyridine ring, an α,β-unsaturated ester, and an ethyl group.[][2][3] Its structure incorporates several key functional groups whose characterization is paramount in pharmaceutical and materials science research.[4] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides profound insights into the molecular structure of such compounds by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]

For a molecule like this compound, FT-IR serves multiple critical functions:

-

Synthesis Verification: Confirming the presence of key functional groups (ester, alkene, pyridine ring) post-synthesis.

-

Structural Elucidation: Providing evidence for the specific arrangement of atoms, such as the conjugation between the aromatic ring, the double bond, and the carbonyl group.[6][7]

-

Purity Assessment: Detecting residual starting materials or by-products by identifying their characteristic spectral signatures.

This guide will walk through the theoretical underpinnings, a detailed experimental workflow, and a thorough interpretation of the IR spectrum of this compound.

Theoretical Foundation: Predicting the IR Spectrum

Before acquiring a spectrum, a theoretical analysis based on the molecule's structure allows us to predict the expected absorption bands. The molecule's key structural features are the ethyl ester, the trans-alkene, and the 3-substituted pyridine ring. The conjugation of the C=O group with both the C=C double bond and the aromatic pyridine system is expected to lower the frequency of their respective stretching vibrations compared to isolated functional groups.[8][9]

The primary vibrational modes of interest are categorized into four main regions of the infrared spectrum.[10]

-

4000-2500 cm⁻¹: Single bonds to hydrogen (C-H, N-H, O-H).[10]

-

2500-2000 cm⁻¹: Triple bonds.

-

2000-1500 cm⁻¹: Double bonds (C=O, C=C, C=N).[10]

-

Below 1500 cm⁻¹: The "fingerprint region," containing complex vibrations, including C-O single bond stretches and various bending modes.[11]

Based on this, we can anticipate the key absorptions for this compound.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this compound (described as a colorless oil) due to its simplicity, speed, and minimal sample preparation requirements.[][12] The protocol below is designed to be a self-validating system, ensuring data integrity.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

ATR Accessory with a Diamond or Zinc Selenide (ZnSe) Crystal[13]

Procedure:

-

System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications. This minimizes drift in the light source and detector.

-

ATR Crystal Inspection & Cleaning: Before any measurement, visually inspect the ATR crystal for scratches or residue. Clean the crystal surface meticulously with a solvent appropriate for the crystal material (e.g., isopropanol) and a non-abrasive wipe. Dry the surface completely.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum.[14] This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[14]

-

Causality Check: The resulting background should be a flat line. If significant peaks from water vapor or other contaminants are present, purge the sample compartment with dry air or nitrogen and recollect the background.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same scan parameters as the background (e.g., Resolution: 4 cm⁻¹, Scans: 32-64, Range: 4000-650 cm⁻¹).[14] The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2. Run a "monitor scan" to confirm that no sample residue remains.[14] This validates the cleaning procedure and prepares the instrument for the next user.

Spectral Analysis and Interpretation

The IR spectrum of this compound should be analyzed by correlating the observed absorption bands with known functional group frequencies. The diagnostic region (above 1500 cm⁻¹) is typically examined first.[11]

Table 1: Assignment of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) & Vinylic (=C-H) | Medium to Weak, Sharp[15][16] |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium, Sharp[17] |

| ~1715 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp[18][19] |

| ~1640 | C=C Stretch | Conjugated Alkene | Medium to Strong[10] |

| 1600-1400 | C=C & C=N Stretch | Pyridine Ring | Multiple bands, Medium to Strong[4][20] |

| 1300-1150 | C-O Stretch | Ester | Strong |

| ~980 | =C-H Bend (Out-of-plane) | Trans-disubstituted Alkene | Strong, Sharp[17] |

| 900-675 | C-H Bend (Out-of-plane) | Substituted Pyridine Ring | Medium to Strong[15] |

Detailed Interpretation:

-

C-H Stretching Region (>3000 cm⁻¹ and <3000 cm⁻¹): A key diagnostic step is to observe the absorptions around 3000 cm⁻¹.[11] Peaks appearing just above 3000 cm⁻¹ are characteristic of sp² hybridized C-H bonds, confirming the presence of the pyridine ring and the alkene.[16] Peaks just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the ethyl group.[16]

-

Carbonyl (C=O) Stretch (~1715 cm⁻¹): This is often the most intense and easily identifiable peak in the spectrum.[17] For a standard saturated ester, this peak appears around 1735-1750 cm⁻¹. The position in this compound is shifted to a lower wavenumber (~1715 cm⁻¹) due to the extended conjugation with the C=C double bond and the pyridine ring, which delocalizes the electron density of the carbonyl bond, weakening it slightly.[8][18]

-

Double Bond Region (1650-1400 cm⁻¹): This region contains multiple significant peaks. A band around 1640 cm⁻¹ is attributable to the C=C stretching of the acrylate moiety.[10] Several other absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ arise from the complex in-plane stretching vibrations of the C=C and C=N bonds within the pyridine ring.[4][20]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The most prominent features are the strong C-O stretching vibrations of the ester group between 1300-1150 cm⁻¹. Additionally, a strong, sharp peak around 980 cm⁻¹ is highly characteristic of the out-of-plane C-H bending ("wag") of a trans-disubstituted alkene, confirming the (E)-stereochemistry of the acrylate.[17]

Visualization of Key Molecular Vibrations

To visually correlate the structure with its spectral features, the following diagram highlights the key bonds responsible for the most diagnostic IR absorptions.

Caption: Key vibrational modes of this compound.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of this compound. Through a systematic approach involving theoretical prediction, a robust experimental protocol, and detailed spectral interpretation, one can unequivocally confirm the compound's structural integrity. The characteristic absorptions of the conjugated ester carbonyl, the trans-alkene, and the pyridine ring serve as a unique molecular fingerprint. This guide equips researchers with the necessary framework to apply FT-IR spectroscopy with confidence, ensuring the quality and identity of synthesized materials critical for drug discovery and development pipelines.

References

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. agilent.com [agilent.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Ultraviolet (UV) Spectroscopic Properties of Ethyl 3-(3-pyridyl)acrylate

Abstract

This technical guide provides a comprehensive examination of the ultraviolet (UV) spectroscopic properties of Ethyl 3-(3-pyridyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its UV-Vis absorption, outlines a detailed methodology for its spectral acquisition, and offers insights into the interpretation of its spectroscopic data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes information from analogous structures to provide a robust framework for its analysis.

Introduction: The Significance of this compound in Scientific Research

This compound is a molecule of interest owing to its conjugated system formed by the pyridine ring and the acrylate group. This structure is a common motif in various pharmacologically active compounds and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique for characterizing such conjugated systems, providing valuable information about the electronic transitions within the molecule. Understanding the UV spectroscopic properties of this compound is crucial for its identification, quantification, and for studying its photochemical behavior.

The core structure of this compound features a pyridine ring, an electron-deficient aromatic heterocycle, conjugated with an electron-withdrawing acrylate moiety. This extended π-system is expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Theoretical Framework: Electronic Transitions and Chromophores

The UV-Vis absorption of this compound is primarily governed by electronic transitions within its chromophore, which encompasses the entire conjugated system. The key transitions expected are:

-

π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting these transitions to longer wavelengths (bathochromic shift) compared to the individual, non-conjugated chromophores.[1][2]

-

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the acrylate group) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths than the main π → π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular environment, particularly the polarity of the solvent.

Predicted Spectroscopic Properties and the Influence of Solvent

Solvatochromism: The phenomenon where the absorption wavelength changes with solvent polarity is known as solvatochromism. For this compound, the following effects can be anticipated:

-

Polar Solvents: Polar solvents can stabilize both the ground and excited states of the molecule. For π → π* transitions, polar solvents often cause a bathochromic (red) shift to longer wavelengths. Conversely, for n → π* transitions, polar solvents can lead to a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

-

Non-Polar Solvents: In non-polar solvents, the fine structure of the absorption bands may be more resolved.

The table below summarizes the expected UV-Vis absorption data for this compound based on the analysis of similar compounds.

| Parameter | Expected Value | Transition Type | Notes |

| λmax 1 | ~280 - 320 nm | π → π | High intensity. Position is sensitive to solvent polarity. |

| λmax 2 | ~320 - 380 nm | n → π | Lower intensity. May appear as a shoulder on the main absorption band. |

| Molar Absorptivity (ε) | > 10,000 L·mol⁻¹·cm⁻¹ | π → π* | Indicative of a strongly absorbing chromophore. |

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of this compound. The protocol is designed to be self-validating and provides explanations for key experimental choices.

Materials and Instrumentation

-

Analyte: this compound (CAS 59607-99-7)[5]

-

Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

Caption: Workflow for the UV-Vis Spectroscopic Analysis of this compound.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the compound in 10 mL of spectroscopic grade ethanol in a volumetric flask to prepare a 1 mg/mL stock solution. Rationale: Ethanol is a polar protic solvent that is transparent in the near-UV region and is a good starting point for assessing solubility and spectral characteristics.

-

-

Preparation of Working Solutions:

-

Perform a serial dilution of the stock solution with ethanol to obtain a working solution with a concentration of approximately 10 µg/mL. Rationale: This concentration typically yields an absorbance within the linear range of the spectrophotometer (0.1 - 1.0 A.U.).

-

-

Instrument Setup and Baseline Correction:

-

Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Set the wavelength range to scan from 500 nm to 200 nm.

-

Fill both the sample and reference cuvettes with the solvent (ethanol).

-

Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance of the solvent across the entire wavelength range.

-

-

Spectral Acquisition:

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Analysis of Solvent Effects:

-

Repeat steps 1-4 using spectroscopic grade cyclohexane (a non-polar solvent) and acetonitrile (a polar aprotic solvent). Rationale: Comparing the spectra in solvents of varying polarity will reveal solvatochromic shifts and provide deeper insight into the nature of the electronic transitions.

-

-

Calculation of Molar Absorptivity:

-

Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

-

Interpretation of Spectroscopic Data

The obtained UV-Vis spectrum should be analyzed for the following features:

-

Position of λmax: The primary λmax will likely correspond to the π → π* transition of the conjugated system. Its position relative to simpler, non-conjugated systems will highlight the effect of extended conjugation.

-

Presence of Shoulders: A shoulder on the long-wavelength side of the main absorption band may indicate the presence of an n → π* transition.

-

Solvatochromic Shifts: A bathochromic (red) shift of the main absorption band with increasing solvent polarity would be consistent with a π → π* transition. A hypsochromic (blue) shift of any lower energy bands would support their assignment as n → π* transitions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the UV spectroscopic properties of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can effectively characterize this compound and gain valuable insights into its electronic structure. The provided methodology ensures scientific rigor and allows for the systematic investigation of solvent effects on the compound's absorption spectrum, which is critical for its application in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-pyridyl)acrylate from 3-Pyridinecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(3-pyridyl)acrylate, a valuable building block in pharmaceutical and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the prevalent synthetic methodologies, with a primary focus on the Horner-Wadsworth-Emmons reaction. A comparative analysis of alternative routes, including the Wittig reaction and Knoevenagel condensation, is presented to offer a holistic understanding of the available synthetic strategies. This guide emphasizes the causality behind experimental choices, adherence to safety protocols, and robust characterization of the final product, thereby ensuring scientific integrity and reproducibility. Detailed experimental protocols, mechanistic insights, and data visualization are provided to facilitate practical application in a laboratory setting.

Introduction: Significance of this compound

This compound, a substituted α,β-unsaturated ester, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The pyridine moiety introduces a key pharmacophore, capable of participating in hydrogen bonding and metal coordination, which is a common feature in many pharmaceutical agents. The acrylate functionality, on the other hand, is a Michael acceptor and a dienophile, rendering the molecule amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, the efficient and stereoselective synthesis of this compound is of considerable interest to the scientific community. This guide aims to provide a detailed and practical resource for the preparation of this compound from the readily available starting material, 3-pyridinecarboxaldehyde.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound from 3-pyridinecarboxaldehyde can be accomplished through several olefination reactions. The choice of synthetic route is often dictated by factors such as desired stereoselectivity, reagent availability and stability, reaction conditions, and ease of product purification. The three primary methods discussed herein are the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Knoevenagel condensation.

| Synthetic Method | Key Reagent | Typical Stereoselectivity | Advantages | Disadvantages |

| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate | High (E)-selectivity[1] | - Water-soluble phosphate byproduct, simplifying purification.- More nucleophilic and less basic phosphonate carbanion than Wittig ylides.[1] - Generally higher yields. | - Requires a strong base (e.g., NaH), which necessitates anhydrous conditions. |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | (E)-selectivity with stabilized ylides[2] | - Well-established and widely used reaction. | - Formation of triphenylphosphine oxide byproduct, which can be difficult to separate from the product.[3] - Ylide can be less reactive than the HWE phosphonate carbanion. |

| Knoevenagel Condensation | Diethyl malonate | (E)-selectivity | - Milder reaction conditions, often using a weak amine base.[4] | - Multi-step process involving condensation, hydrolysis, and esterification. - Potential for side reactions. |

Based on this analysis, the Horner-Wadsworth-Emmons reaction is often the preferred method for the synthesis of (E)-ethyl 3-(3-pyridyl)acrylate due to its high stereoselectivity and the straightforward purification of the product. This guide will, therefore, focus on a detailed protocol for the HWE reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[1] The reaction with stabilized phosphonates, such as triethyl phosphonoacetate, typically yields the thermodynamically more stable (E)-alkene with high selectivity.[5]

The reaction proceeds through the following key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion.[6] The use of NaH, a non-nucleophilic strong base, is crucial to prevent side reactions with the ester functionality.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This addition forms a tetrahedral intermediate.[6]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, an oxaphosphetane.[7]

-

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a water-soluble diethyl phosphate salt. The formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct is the thermodynamic driving force for the reaction.[5]

The high (E)-stereoselectivity of the HWE reaction with stabilized phosphonates is attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the sterically less hindered trans-oxaphosphetane.[6]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Detailed Experimental Protocol: HWE Synthesis of (E)-Ethyl 3-(3-pyridyl)acrylate

This protocol provides a detailed, step-by-step methodology for the synthesis of (E)-ethyl 3-(3-pyridyl)acrylate via the Horner-Wadsworth-Emmons reaction.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Pyridinecarboxaldehyde | 500-22-1 | 107.11 | 5.36 g (5.0 mL) | 1.0 |

| Triethyl phosphonoacetate | 867-13-0 | 224.19 | 12.34 g (11.2 mL) | 1.1 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 2.20 g | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 150 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | - | 50 mL | - |

| Ethyl acetate | 141-78-6 | - | 150 mL | - |

| Brine (saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | - | q.s. | - |

Equipment

-

Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Ice-water bath.

-

Magnetic stirrer/hotplate.

-

Separatory funnel (500 mL).

-

Rotary evaporator.

-

Apparatus for flash column chromatography.

Safety Precautions

-

Sodium Hydride (NaH): Flammable solid and water-reactive.[8] It can ignite spontaneously in air, especially when finely divided.[8] It reacts violently with water to produce flammable hydrogen gas.[8] Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

3-Pyridinecarboxaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[9] It is also a flammable liquid.[9] Handle in a well-ventilated fume hood.

-

Triethyl phosphonoacetate: Causes skin and serious eye irritation. Handle with care, avoiding contact with skin and eyes.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use in a well-ventilated fume hood and away from ignition sources.

Experimental Procedure

Caption: Experimental workflow for the HWE synthesis.

-

Preparation of the Phosphonate Anion:

-

To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.20 g, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (75 mL) to the washed sodium hydride.

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a dropping funnel, prepare a solution of triethyl phosphonoacetate (12.34 g) in anhydrous THF (25 mL).

-

Add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Aldehyde:

-

Cool the resulting ylide solution back to 0 °C with an ice-water bath.

-

Prepare a solution of 3-pyridinecarboxaldehyde (5.36 g) in anhydrous THF (50 mL).

-

Add the 3-pyridinecarboxaldehyde solution dropwise to the ylide solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice-water bath.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., starting with 4:1 and gradually increasing the polarity) to afford the pure (E)-ethyl 3-(3-pyridyl)acrylate.

-

Characterization of (E)-Ethyl 3-(3-pyridyl)acrylate

The structure and purity of the synthesized (E)-ethyl 3-(3-pyridyl)acrylate should be confirmed by spectroscopic methods.

| Property | Value |

| Appearance | Colorless oil or low-melting solid |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.73 (d, J=1.8 Hz, 1H, Py-H), 8.60 (dd, J=4.8, 1.5 Hz, 1H, Py-H), 7.82 (dt, J=7.8, 1.8 Hz, 1H, Py-H), 7.65 (d, J=16.0 Hz, 1H, =CH), 7.35 (dd, J=7.8, 4.8 Hz, 1H, Py-H), 6.50 (d, J=16.0 Hz, 1H, =CH), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 1.34 (t, J=7.1 Hz, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 166.2, 151.1, 149.8, 141.9, 134.8, 130.5, 123.8, 120.9, 60.8, 14.3. |

| IR (neat) | ν (cm⁻¹): ~3050 (aromatic C-H), ~2980 (aliphatic C-H), ~1715 (C=O, ester), ~1640 (C=C, alkene), ~1580, 1480, 1420 (aromatic C=C and C=N), ~1170, 1030 (C-O). |

| Mass Spec (EI) | m/z (%): 177 (M⁺), 148, 132, 104, 78. |

Note: The spectroscopic data provided is representative and may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of (E)-ethyl 3-(3-pyridyl)acrylate from 3-pyridinecarboxaldehyde, with a primary focus on the Horner-Wadsworth-Emmons reaction. The HWE reaction stands out as a superior method for this transformation due to its high (E)-stereoselectivity and the ease of purification of the final product. A detailed experimental protocol, including safety precautions and characterization data, has been provided to ensure the successful and safe execution of this synthesis in a laboratory setting. By understanding the underlying mechanisms and the rationale for the chosen synthetic route, researchers can confidently produce this valuable building block for their endeavors in drug discovery and materials science.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Wittig reaction conditions for Ethyl 3-(3-pyridyl)acrylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-pyridyl)acrylate via Olefination Reactions

This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive technical overview of the optimal reaction conditions for synthesizing this compound. We will delve into the mechanistic underpinnings of the Wittig and Horner-Wadsworth-Emmons reactions, offering field-proven insights to guide experimental design, execution, and troubleshooting.

Foundational Principles: The Carbonyl Olefination Approach

The synthesis of this compound, a valuable building block in medicinal chemistry, involves the formation of a carbon-carbon double bond between 3-pyridinecarboxaldehyde and an ethyl acetate moiety. The Wittig reaction and its prominent variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the premier methods for achieving this transformation with high fidelity and control.[1][2]

The core of these reactions is the nucleophilic attack of a phosphorus-stabilized carbanion—an ylide or a phosphonate carbanion—on the electrophilic carbonyl carbon of the aldehyde.[3] This initial addition leads to a cyclic intermediate that ultimately collapses to form the desired alkene and a phosphorus-based byproduct. The choice of reaction and the precise conditions employed are critical for maximizing yield and, most importantly, controlling the stereochemistry of the resulting acrylate.

Mechanistic Insight: Stabilized Ylides and E-Stereoselectivity

The synthesis of an α,β-unsaturated ester like this compound requires a specific class of Wittig reagent known as a stabilized ylide .[4][5] In this case, the reagent is (carbethoxymethylene)triphenylphosphorane. The adjacent ester group effectively delocalizes the negative charge of the carbanion through resonance, rendering the ylide less reactive and more stable than its non-stabilized (e.g., alkyl-substituted) counterparts.[5][6][7]

This stability has a profound and favorable impact on the stereochemical outcome. The key steps are:

-

Reversible Initial Addition : The reaction between the stabilized ylide and the aldehyde is reversible.[7]

-

Intermediate Equilibration : This reversibility allows the initially formed diastereomeric intermediates (betaines or oxaphosphetanes) to equilibrate.[7]

-

Thermodynamic Control : The equilibrium favors the more thermodynamically stable anti-oxaphosphetane intermediate, which minimizes steric interactions.

-

Selective Elimination : The subsequent irreversible elimination of triphenylphosphine oxide from the anti-intermediate proceeds to give the (E)-alkene as the major product.[6][7][8][9]

For most pharmaceutical applications, the (E)-isomer of this compound is the desired geometric isomer, making the use of a stabilized ylide pathway highly advantageous.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

While the classic Wittig reaction is effective, the Horner-Wadsworth-Emmons (HWE) reaction is often considered the superior method for preparing (E)-α,β-unsaturated esters.[10][11][12] This reaction utilizes a phosphonate carbanion, generated by deprotonating a phosphonate ester such as triethyl phosphonoacetate.

The HWE reaction offers two principal advantages:

-

Enhanced E-Selectivity : It generally provides even higher selectivity for the (E)-alkene compared to the Wittig reaction.[10]

-

Simplified Purification : The byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed by a simple aqueous extraction.[10][11] This stands in stark contrast to the often-problematic removal of the byproduct from the Wittig reaction, triphenylphosphine oxide, which frequently requires tedious column chromatography.[13]

Given these benefits, the HWE reaction is the recommended primary approach for the scalable and high-purity synthesis of this compound.

Deep Dive into Reaction Parameters

The success of the synthesis hinges on the careful selection of reactants, base, solvent, and temperature.

Reactant & Reagent Selection

| Component | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Key Considerations |

| Aldehyde | 3-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde | Purity is critical. Ensure the aldehyde is free from the corresponding carboxylic acid, which can quench the base. |

| Phosphorus Reagent | (Carbethoxymethylene)triphenylphosphorane | Triethyl phosphonoacetate | Both are commercially available. The Wittig ylide can be prepared from ethyl bromoacetate and PPh₃.[14] The phosphonate is prepared via the Michaelis-Arbuzov reaction.[11] |

Base and Solvent Selection

The choice of base is dictated by the acidity of the proton alpha to the phosphorus atom.

-

For the Wittig Reaction (Stabilized Ylide) : The phosphonium salt precursor to the stabilized ylide is relatively acidic. Therefore, extremely strong bases are not required.[5] Mild inorganic bases are often sufficient and preferable.

-

For the HWE Reaction : The phosphonate ester is less acidic than the corresponding phosphonium salt, requiring a stronger base for complete deprotonation.

-

Recommended Bases : Sodium hydride (NaH) is a common and effective choice.[17][18] For base-sensitive substrates, the Roush-Masamune conditions (LiCl with a tertiary amine base like DBU or triethylamine) are excellent.[11]

-

Solvents : Anhydrous ethereal solvents like THF or DME are standard when using reactive bases like NaH.[17][18]

-

Temperature and Reaction Time